![molecular formula C19H39ClN2O2 B14500091 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide CAS No. 62881-15-6](/img/structure/B14500091.png)
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with 3-(dodecylamino)propylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反应分析
Types of Reactions
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyethyl group can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecylamino group, making it less hydrophobic.
N-(2-Hydroxyethyl)dodecylamine: Lacks the chloroacetamide group, affecting its reactivity.
N-Dodecyl-N-(2-hydroxyethyl)acetamide: Similar structure but without the chloro group.
Uniqueness
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloroacetamide group, a dodecylamino group, and a hydroxyethyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
属性
CAS 编号 |
62881-15-6 |
|---|---|
分子式 |
C19H39ClN2O2 |
分子量 |
363.0 g/mol |
IUPAC 名称 |
2-chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C19H39ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-13-21-14-12-15-22(16-17-23)19(24)18-20/h21,23H,2-18H2,1H3 |
InChI 键 |
IXXZPSKZKFKLGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNCCCN(CCO)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
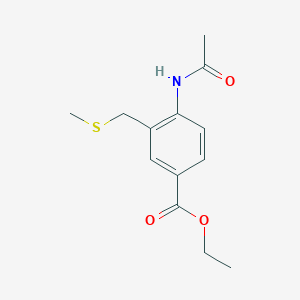
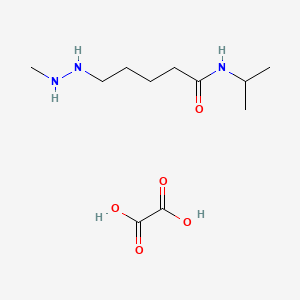
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

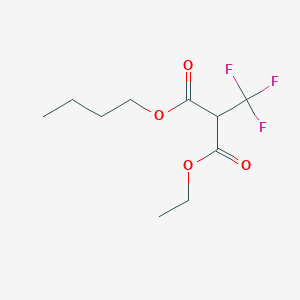
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
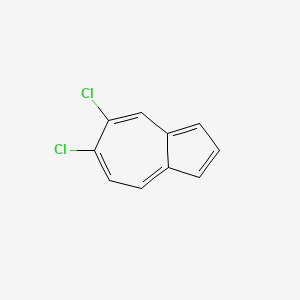

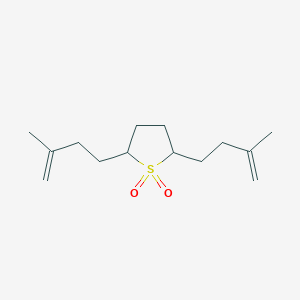
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

